molecular formula C16H14N2OS B13384626 6-methyl-3-(p-tolyl)-2-thioxo-1H-quinazolin-4-one

6-methyl-3-(p-tolyl)-2-thioxo-1H-quinazolin-4-one

Cat. No.: B13384626
M. Wt: 282.4 g/mol
InChI Key: XJACKVVGADGHEH-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent or phosphorus pentasulfide, to introduce the thioxo group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
  • 6-Methyl-3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
  • 6-Methyl-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

6-Methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the methyl group on both the quinazolinone core and the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

6-methyl-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H14N2OS/c1-10-3-6-12(7-4-10)18-15(19)13-9-11(2)5-8-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20)

InChI Key

XJACKVVGADGHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)C)NC2=S

Origin of Product

United States

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